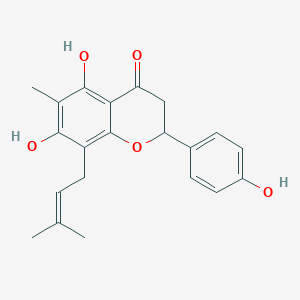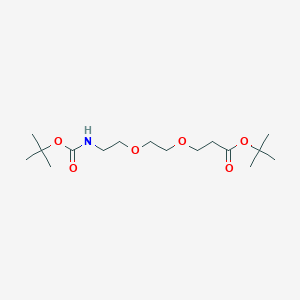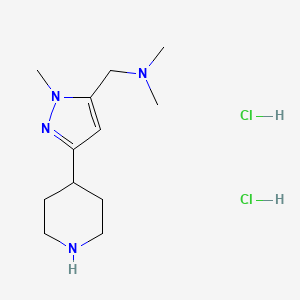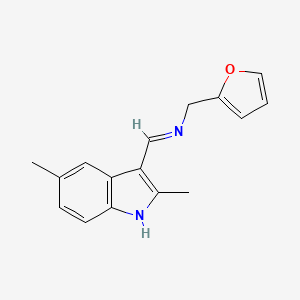
5-Butylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has a chemical formula of C12H17N and a molecular weight of 175.27 g/mol. This compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylindoline typically involves the reaction of 5-tert-butylisatin with phenylenediamine in acetic acid under reflux conditions . This method ensures the formation of the desired indoline structure without significant byproducts, as confirmed by thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the robustness of the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 5-Butylindoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the indoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indoline derivatives with reduced functional groups.
Substitution: Formation of halogenated indoline derivatives.
Aplicaciones Científicas De Investigación
5-Butylindoline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-Butylindoline involves its interaction with various molecular targets and pathways. The indoline structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities by interacting with cellular targets and disrupting key biological pathways .
Comparación Con Compuestos Similares
Comparison: this compound is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
5-butyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N/c1-2-3-4-10-5-6-12-11(9-10)7-8-13-12/h5-6,9,13H,2-4,7-8H2,1H3 |
Clave InChI |
ZIGXCARKYMFZKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C=C1)NCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4,5-Dihydroxy-2-[4-hydroxy-6-[[2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12310031.png)

![4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12310047.png)
![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
![6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile](/img/structure/B12310072.png)

![2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12310088.png)
![[3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl 2-amino-3-methylbutanoate](/img/structure/B12310091.png)
